molecular formula C11H10N2O2 B11724196 1-(2-Nitrophenyl)cyclobutanecarbonitrile

1-(2-Nitrophenyl)cyclobutanecarbonitrile

Cat. No.: B11724196
M. Wt: 202.21 g/mol
InChI Key: CZVZIVNUQHOENV-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)cyclobutanecarbonitrile is an organic compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol . It is characterized by a cyclobutane ring attached to a 2-nitrophenyl group and a carbonitrile group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Nitrophenyl)cyclobutanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of 2-nitrobenzyl bromide with cyclobutanecarbonitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Nitrophenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 1-(2-Aminophenyl)cyclobutanecarbonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions.

Scientific Research Applications

1-(2-Nitrophenyl)cyclobutanecarbonitrile is used in various scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its structural features.

    Medicine: Investigated for potential pharmacological properties, though specific applications are still under research.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Nitrophenyl)cyclobutanecarbonitrile involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the carbonitrile group can engage in nucleophilic addition reactions. These interactions can affect various molecular pathways, though detailed studies are required to elucidate specific mechanisms .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

1-(2-nitrophenyl)cyclobutane-1-carbonitrile

InChI

InChI=1S/C11H10N2O2/c12-8-11(6-3-7-11)9-4-1-2-5-10(9)13(14)15/h1-2,4-5H,3,6-7H2

InChI Key

CZVZIVNUQHOENV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C#N)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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